molecular formula C8H9N3O3 B11537458 2,6-dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

2,6-dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11537458
M. Wt: 195.18 g/mol
InChI Key: JPGRYPIZPHNGEV-UHFFFAOYSA-N
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Description

N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an allyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of orotic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide primarily involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of lipid epoxides, which are known to have vasodilatory properties. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), resulting in the relaxation of vascular smooth muscle and reduction of blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This structural feature also contributes to its effectiveness as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2,4-dioxo-N-prop-2-enyl-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-2-3-9-7(13)5-4-6(12)11-8(14)10-5/h2,4H,1,3H2,(H,9,13)(H2,10,11,12,14)

InChI Key

JPGRYPIZPHNGEV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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